N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 2-methoxyphenyl group attached via an acetamide linker to a pyridazinone ring substituted with a morpholine moiety. The 2-methoxy group on the phenyl ring may influence electronic and steric interactions in biological systems.
Properties
Molecular Formula |
C17H20N4O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O4/c1-24-14-5-3-2-4-13(14)18-16(22)12-21-17(23)7-6-15(19-21)20-8-10-25-11-9-20/h2-7H,8-12H2,1H3,(H,18,22) |
InChI Key |
JBRTVFYOOMWEKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the morpholine group: The morpholine moiety can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Attachment of the acetamide group: This step involves the acylation of the pyridazinone core with 2-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives
Structural Differences and Implications
Substituent Effects on Solubility: The morpholine group in the target compound enhances hydrophilicity compared to analogs with bulkier lipophilic groups (e.g., benzylpiperidine in or methylthio-benzyl in ) .
Pharmacological Activity Trends: Anticancer Potential: In , morpholine-containing quinazoline-sulfonyl acetamides (e.g., compound 40) demonstrated notable cytotoxicity against cancer cell lines (HCT-1, MCF-7). This suggests that the morpholine-pyridazinone combination in the target compound may confer similar activity . Neuroactive Potential: Fluoroindole-ethyl analogs () target GPCR pathways, but the absence of such substituents in the target compound limits direct inference .
Synthetic Methodology :
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : At 315.33 g/mol, the target compound falls within Lipinski’s rule of five, suggesting favorable oral bioavailability compared to heavier analogs (e.g., 393.44 g/mol in ) .
- LogP : The morpholine group likely reduces LogP (predicted ~1.5–2.5) compared to lipophilic analogs with chlorophenyl or benzothiazole substituents (e.g., : LogP > 3) .
Biological Activity
N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a methoxyphenyl group, a morpholinyl group, and a pyridazinone moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O4, with a molecular weight of approximately 344.37 g/mol. The structural representation is crucial for understanding its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O4 |
| Molecular Weight | 344.37 g/mol |
| Key Functional Groups | Methoxyphenyl, Morpholinyl, Pyridazinone |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in neurodegenerative diseases and certain cancers.
- Receptor Modulation : Interaction studies suggest that it may modulate receptor activity, influencing various signaling pathways critical for cellular function.
- Antioxidant Activity : Preliminary studies indicate possible antioxidant properties that could protect against oxidative stress-related damage in cells.
Biological Activity and Therapeutic Applications
The compound's unique structure allows it to interact with multiple biological targets, making it a promising candidate for drug development. Here are some notable findings:
- Anticancer Potential : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting its potential use in treating neurodegenerative disorders.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's efficacy against various cancer cell lines (e.g., HeLa, MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong anticancer activity.
- Neuroprotection Study : In a model of oxidative stress-induced neuronal injury, treatment with the compound significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent.
Q & A
Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis involves multi-step organic reactions, starting with the pyridazinone core formation via hydrazine and carbonyl precursors. Key steps include alkylation (e.g., ethyl halides for morpholine substitution) and acetylation using reagents like thionyl chloride. Solvent systems (ethanol, dichloromethane) and catalysts (triethylamine, HCl) are optimized for yields >70%. Final purification often employs silica gel chromatography or recrystallization .
Q. What spectroscopic techniques are essential for structural characterization?
Critical methods include:
- ¹H/¹³C NMR : Confirms proton environments (e.g., methoxyphenyl δ 3.8–4.0 ppm) and carbon骨架.
- HRMS : Validates molecular mass (e.g., [M+H]+ at m/z 397.1542).
- IR Spectroscopy : Identifies carbonyl stretches (1660–1680 cm⁻¹ from acetamide and pyridazinone).
X-ray crystallography resolves absolute configuration for chiral centers .
Q. What in vitro models are appropriate for initial pharmacological screening?
Primary assays include enzyme inhibition (e.g., PDE4 or HDAC activity assays). Secondary cellular models use disease-relevant lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) with cytokine profiling (ELISA). Dose-response curves (IC₅₀) and cytotoxicity assays (MTT) establish therapeutic indices .
Q. What stability considerations are crucial for storage and handling?
Store desiccated at -20°C in amber vials to prevent light/hydrolysis degradation. Use non-protic solvents (acetonitrile) for stock solutions. Monitor purity via HPLC under accelerated stability conditions (40°C/75% RH) .
Advanced Questions
Q. How can researchers address low yield variability in the final acetylation step?
Implement moisture control (molecular sieves) and high-purity acylating agents. Use inline FTIR to track acetyl group incorporation in real time. Optimize reaction stoichiometry via Design of Experiments (DoE) to minimize side products like N-acetylated byproducts .
Q. What strategies resolve contradictory bioactivity data between enzyme assays and cellular models?
- Orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate target engagement.
- Cellular permeability : Parallel artificial membrane permeability assays (PAMPA) assess compound uptake.
- Metabolite profiling : LC-MS identifies active metabolites or degradation products .
Q. How to design SAR studies to optimize the morpholine substituent's role in target binding?
- Congener library : Synthesize analogs with morpholine replacements (piperazine, thiomorpholine).
- Computational docking : Predict binding modes using crystallographic PDE4/HDAC structures.
- Thermodynamic integration : Quantify substituent contributions to binding free energy .
Q. What experimental approaches validate the proposed dual PDE4/HDAC inhibitory mechanism?
- CRISPR-engineered knockouts : Compare activity in PDE4/HDAC-deficient cell lines.
- Activity-based protein profiling (ABPP) : Use clickable probes to map enzyme engagement.
- Transcriptomics : RNA-seq identifies unique vs. overlapping pathway effects (e.g., NF-κB vs. histone acetylation) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
Q. Table 2. Comparative Bioactivity Profiling
| Assay Type | Target | Model System | Key Readout |
|---|---|---|---|
| Enzymatic | PDE4 | Recombinant enzyme | cAMP hydrolysis inhibition |
| Cellular | HDAC | HeLa cells | Histone H3 acetylation |
| In vivo | Anti-inflammatory | Murine LPS model | TNF-α reduction (ELISA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
